molecular formula C15H15NO3 B14741767 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol CAS No. 3117-64-4

2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B14741767
CAS No.: 3117-64-4
M. Wt: 257.28 g/mol
InChI Key: YYMVRDPHQOMSFJ-UHFFFAOYSA-N
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Description

2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenol and is characterized by the presence of methoxy and imino groups attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol involves its interaction with various molecular targets. It can bind to estrogen receptors, modulating their activity and influencing gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

3117-64-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO3/c1-18-13-8-6-12(7-9-13)16-10-11-4-3-5-14(19-2)15(11)17/h3-10,17H,1-2H3

InChI Key

YYMVRDPHQOMSFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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